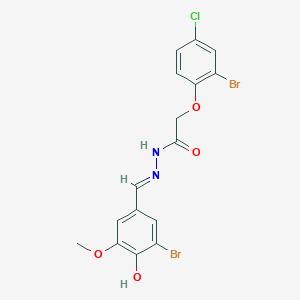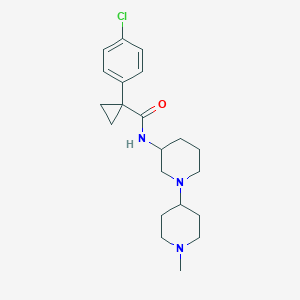![molecular formula C13H17Cl3N2O B6092537 N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide](/img/structure/B6092537.png)
N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide, also known as BZT, is a chemical compound that belongs to the class of phenethylamines. It has been studied extensively for its potential use as a medication for various neurological disorders. The synthesis method of BZT is complex, and the compound has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide has a unique mechanism of action that involves the inhibition of the reuptake of dopamine and serotonin. This inhibition leads to an increase in the levels of dopamine and serotonin in the brain, which can improve mood, motivation, and reward. This compound has also been shown to increase the release of dopamine and serotonin, which can further enhance its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood, motivation, and reward. This compound has also been shown to increase the release of dopamine and serotonin, which can further enhance its therapeutic effects. This compound has been shown to have a low potential for abuse and addiction, making it a promising medication for various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide has several advantages and limitations for lab experiments. One of the advantages is that it has a unique mechanism of action that can be studied to gain a better understanding of the regulation of mood, motivation, and reward. Another advantage is that it has a low potential for abuse and addiction, making it a safer medication for study. One of the limitations is that it is a complex compound that requires a complex synthesis method, making it difficult to study in large quantities. Another limitation is that it has not been extensively studied in humans, making it difficult to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide. One future direction is to study its potential use in the treatment of ADHD, depression, and Parkinson's disease. Another future direction is to study its potential use as a medication for substance abuse disorders. Another future direction is to study its potential use in the treatment of other neurological disorders, such as schizophrenia. Finally, future studies could focus on the safety and efficacy of this compound in humans, which could lead to its approval as a medication for various neurological disorders.
Conclusion:
This compound is a complex compound that has been studied extensively for its potential use as a medication for various neurological disorders. It has a unique mechanism of action that involves the inhibition of the reuptake of dopamine and serotonin, which can improve mood, motivation, and reward. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, this compound is a promising medication that could lead to significant advancements in the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide is a complex process that involves several steps. The first step involves the reaction of benzylamine with 1,1,1-trichloro-2-methylpropane to form N-benzyl-2,2,2-trichloroethylamine. The second step involves the reaction of N-benzyl-2,2,2-trichloroethylamine with butyric anhydride to form N-benzyl-2,2,2-trichloroethylbutyramide. The final step involves the reaction of N-benzyl-2,2,2-trichloroethylbutyramide with lithium aluminum hydride to form this compound.
Applications De Recherche Scientifique
N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide has been studied extensively for its potential use as a medication for various neurological disorders. It has been shown to have an affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT), which are involved in the regulation of mood, motivation, and reward. This compound has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl3N2O/c1-2-6-11(19)18-12(13(14,15)16)17-9-10-7-4-3-5-8-10/h3-5,7-8,12,17H,2,6,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCXBKWJZLHINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B6092481.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B6092482.png)
![2-{4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinyl}-N-isopropylacetamide](/img/structure/B6092489.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(1H-imidazol-4-yl)-2-propenoyl]-N-methyl-3-piperidinamine](/img/structure/B6092504.png)

![5-(2-furyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6092519.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-pyridinyl)propyl]-2-pyridinamine](/img/structure/B6092520.png)
![1-(2,3-difluorobenzyl)-4-{1-[3-(1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}piperidine](/img/structure/B6092545.png)


![1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine](/img/structure/B6092559.png)
![N-isopropyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6092562.png)
![7-(4-fluoro-2-methylbenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6092574.png)
